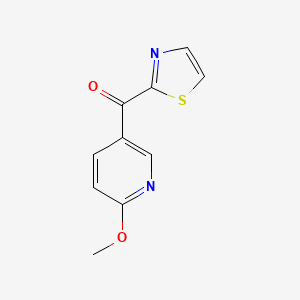

2-Methoxy-5-thiazoylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-8-3-2-7(6-12-8)9(13)10-11-4-5-15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMWFXIRFBAION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642162 | |

| Record name | (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-97-2 | |

| Record name | (6-Methoxy-3-pyridinyl)-2-thiazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 Thiazoylpyridine and Its Precursors

Retrosynthetic Analysis of 2-Methoxy-5-thiazoylpyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection occurs at the C-C bond linking the pyridine (B92270) and thiazole (B1198619) rings. This suggests a cross-coupling reaction as the final key step in the synthesis.

This disconnection leads to two key synthons: a 2-methoxy-5-pyridyl component and a thiazole component. These synthons can be translated into practical chemical precursors:

Pyridine Precursor : A 2-methoxypyridine (B126380) derivative functionalized at the 5-position, such as 5-bromo-2-methoxypyridine (B44785) or 2-methoxypyridine-5-boronic acid pinacol (B44631) ester. google.com

Thiazole Precursor : A thiazole derivative functionalized for cross-coupling, such as a 2-halothiazole or a thiazole organometallic reagent.

An alternative retrosynthetic approach involves forming the thiazole ring directly onto a pre-functionalized 2-methoxypyridine scaffold. This would typically involve a pyridine carrying a functional group that can participate in a thiazole ring-forming reaction, such as the Hantzsch thiazole synthesis.

Approaches to the 2-Methoxypyridine Moiety

The preparation of 2-methoxypyridines substituted at the 5-position can be achieved through various routes, most commonly involving the modification of pre-existing pyridine rings.

A direct and efficient method for synthesizing methoxypyridines is the nucleophilic aromatic substitution (SNAr) of halopyridines with a methoxide (B1231860) source. The halogen atom, particularly at the 2- or 4-position of the pyridine ring, is susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen.

The reaction typically involves treating a halopyridine with sodium methoxide in methanol. chemicalbook.com For example, 2-chloro-5-nitropyridine (B43025) can be converted to 2-methoxy-5-nitropyridine (B154726) by reacting it with sodium methoxide. google.com This approach is widely used due to the commercial availability of various halopyridines.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dibromopyridine (B19318) | NaOH, Methanol, Reflux | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| 2-Chloro-5-nitropyridine | Sodium Methoxide, Methanol, Reflux | 2-Methoxy-5-nitropyridine | 96.5% | google.com |

5-Bromo-2-methoxypyridine is a crucial and versatile intermediate for the synthesis of this compound and other complex molecules. nbinno.comxdbiochems.com Its synthesis and subsequent functionalization are well-established.

Synthesis of 5-Bromo-2-methoxypyridine: There are two primary routes to this intermediate:

From 2,5-Dibromopyridine : This is a high-yielding method involving a selective nucleophilic aromatic substitution. The bromine atom at the 2-position is more reactive than the one at the 5-position and can be selectively displaced by a methoxy (B1213986) group. The reaction is typically performed by treating 2,5-dibromopyridine with sodium methoxide or sodium hydroxide (B78521) in methanol. chemicalbook.com

From 2-Methoxypyridine : This approach involves the direct bromination of 2-methoxypyridine using a brominating agent like N-bromosuccinimide (NBS). nbinno.com

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 2,5-Dibromopyridine | NaOH, Methanol, Reflux, 5h | 98% | chemicalbook.com |

| 2-Methoxypyridine | N-Bromosuccinimide (NBS), Dichloromethane, Low Temp. | N/A | nbinno.com |

Functionalization: Once synthesized, the bromine atom on 5-bromo-2-methoxypyridine serves as a handle for introducing the thiazole moiety. A common strategy is to convert it into an organometallic reagent for use in cross-coupling reactions. For instance, it can be reacted with bis(pinacolato)diboron (B136004) in a palladium-catalyzed reaction to form 2-methoxypyridine-5-boronic acid pinacol ester, which can then be coupled with a halothiazole via a Suzuki reaction. google.com

Regioselectivity is a key consideration in the synthesis of substituted pyridines. The position of substituents on the ring can dramatically influence the molecule's properties and reactivity.

In Nucleophilic Aromatic Substitution : The inherent electronic properties of the pyridine ring direct incoming nucleophiles to the 2- and 4-positions. This is why the reaction of 2,5-dibromopyridine with sodium methoxide selectively yields 5-bromo-2-methoxypyridine, as the 2-position is more activated towards nucleophilic attack.

In Electrophilic Substitution : The methoxy group is an activating, ortho-, para-directing group. However, electrophilic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature.

Directed Ortho-Metalation : The methoxy group can act as a directing group for metalation. For example, 3-ethoxypyridine (B173621) can be selectively lithiated at the 2-position using a strong base like butyllithium, allowing for the introduction of an electrophile at that specific site. abertay.ac.uk The presence and position of a methoxy group can also influence the basicity of the pyridine nitrogen, which can affect the outcome and yield of subsequent reactions. nih.gov

Strategies for 2-Methoxy-5-substituted Pyridines

Approaches to the Thiazole Moiety

The thiazole ring is a common heterocycle in medicinal chemistry, and numerous methods for its synthesis have been developed. The choice of method often depends on the desired substitution pattern.

Hantzsch Thiazole Synthesis : This is the most prominent and widely used method for synthesizing thiazoles. wikipedia.org It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide. bepls.comcutm.ac.inresearchgate.net The versatility of this method allows for the introduction of various functional groups onto the thiazole ring by choosing appropriately substituted starting materials. bepls.com

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or related thioacid derivatives. wikipedia.organalis.com.my

Gabriel Synthesis : This approach involves the reaction of an acylamino-ketone with a sulfurizing agent, typically phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles. analis.com.my

Robinson-Gabriel Synthesis : This is another classical method for thiazole ring formation documented in the literature. bepls.com

For the synthesis of this compound, a thiazole precursor suitable for cross-coupling would be required. This could be achieved, for example, by synthesizing a 2-bromothiazole (B21250) via the Hantzsch synthesis using a thioamide and a bromo-substituted α-halocarbonyl, which could then be coupled with a 2-methoxypyridine-5-boronic acid derivative.

| Synthesis Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | wikipedia.orgbepls.comcutm.ac.in |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazoles | wikipedia.organalis.com.my |

| Gabriel Synthesis | Acylamino-ketone + P2S5 | 2,5-Disubstituted Thiazoles | analis.com.my |

Strategies for 2-Substituted Thiazoles

The formation of the 2-substituted thiazole core is a fundamental aspect of synthesizing the target molecule. Several established methods are available for this purpose, with the Hantzsch thiazole synthesis being one of the most prominent. wikipedia.orgchemicalbook.com

Hantzsch Thiazole Synthesis: This classical method involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgchemhelpasap.com For the synthesis of a precursor to this compound, this could involve reacting a suitable thioamide with an α-haloketone. The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com This method is known for its simplicity and often provides high yields. chemhelpasap.com One-pot, multi-component variations of the Hantzsch synthesis have been developed, sometimes utilizing catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation to improve efficiency and yields, which can range from 79% to 90%. mdpi.com

Cook-Heilbron Synthesis: This approach provides 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.com

Tcherniac's Synthesis: This method yields 2-substituted thiazoles by hydrolyzing α-thiocyanoketones with an acid or by treating them with other sulfur compounds. pharmaguideline.com

Gabriel Synthesis: This route involves the reaction of α-acylamino ketones with a thionating agent, typically phosphorus pentasulfide, to produce 2,5-disubstituted thiazoles. chemicalbook.com

These strategies provide versatile pathways to access the necessary 2-substituted thiazole precursors, which can then be functionalized and coupled with the pyridine moiety.

Coupling Reactions for the Formation of the Pyridine-Thiazole Linkage

The pivotal step in assembling this compound is the creation of the C-C bond between the pyridine and thiazole rings. This is predominantly achieved through palladium-catalyzed cross-coupling reactions or by constructing one ring onto the other via condensation and cyclization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming biaryl and heteroaryl-aryl bonds. The Suzuki-Miyaura and Stille reactions are particularly relevant.

Suzuki-Miyaura Coupling: This reaction has become a versatile and widely used method for C-C bond formation. nih.gov The synthesis can be approached in two ways:

Coupling of a halothiazole (e.g., 2-bromo or 2-chlorothiazole) with a pyridylboronic acid, such as 2-methoxy-5-pyridylboronic acid.

Coupling of a thiazolylboronic acid with a halopyridine, such as 5-bromo-2-methoxypyridine.

The synthesis of the required 2-methoxy-5-pyridylboronic acid (or its pinacol ester) from 5-bromo-2-methoxypyridine is a well-established procedure. audreyli.comgoogle.com The subsequent Suzuki coupling with a heteroaryl bromide, catalyzed by a palladium complex, can proceed in moderate to good yields. audreyli.com The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org For the target molecule, this would entail reacting a halopyridine with a thiazolylstannane or a halothiazole with a pyridylstannane. The Stille reaction is advantageous as organostannanes are often stable to air and moisture. wikipedia.org A preparative approach for synthesizing 2-hetarylthiazoles has been successfully developed using the Stille reaction between halothiazoles and hetarylstannanes. researchgate.net

An alternative to pre-forming both rings and then coupling them is to construct the thiazole ring directly from a pyridine-containing precursor.

Hantzsch Synthesis from Pyridine Precursors: This strategy involves using a pyridine derivative as one of the starting materials for the thiazole synthesis. For example, a thiosemicarbazone derived from a pyridine aldehyde can be reacted with an α-halogenated carbonyl compound. arabjchem.org The subsequent condensation and cyclization yield a pyridine-thiazole hybrid directly. This method has been used to synthesize various pyridine-linked thiazole derivatives. arabjchem.org For instance, reacting a precursor thiosemicarbazone with phenacyl bromides in refluxing ethanol (B145695) with triethylamine (B128534) can yield the desired linked heterocycles. arabjchem.org Similarly, reacting the thiosemicarbazone with 3-chloropentane-2,4-dione (B157559) can produce a 5-acetyl-4-methylthiazole derivative attached to the pyridine scaffold, with yields reported around 56%. arabjchem.org

Condensation of Pyridine Derivatives with Thiazole Precursors: Novel heterocyclic compounds containing linked pyridine and thiazole moieties have also been prepared through direct condensation reactions between aminopyridine derivatives and thiazole precursors. nih.gov

| Synthetic Strategy | Typical Reactants | General Conditions | Reported Yields | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Halothiazole + Pyridylboronic Acid (or vice versa) | Pd catalyst (e.g., Pd(dppf)Cl2), base, solvent (e.g., dioxane), heat nih.govaudreyli.com | Moderate to Good (e.g., 34-89%) audreyli.comnih.gov | High functional group tolerance, commercially available reagents, well-understood mechanism. | Potential for catalyst poisoning by sulfur, challenges with inactive chlorides. nih.gov |

| Stille Coupling | Halothiazole + Pyridylstannane (or vice versa) | Pd catalyst, solvent, heat researchgate.net | Good (e.g., up to 95% for some 2-hetarylthiazoles) researchgate.net | Stannanes stable to air/moisture, broad scope. wikipedia.org | High toxicity of organotin reagents and byproducts. wikipedia.org |

| Hantzsch Synthesis (Condensation) | Pyridine-thiosemicarbazone + α-halocarbonyl | Reflux in ethanol, often with a base (e.g., triethylamine) arabjchem.org | Moderate (e.g., 56% for specific derivatives) arabjchem.org | Builds the core structure in a single cyclization step, avoids pre-functionalization for coupling. | Can be limited by the availability of appropriately substituted starting materials. |

| One-Pot Hantzsch Synthesis | α-haloketone + Thiourea + Aldehyde | Catalyst (e.g., TSTA/SiO2), solvent, ultrasonic irradiation or heat mdpi.com | Good to Excellent (79-90%) mdpi.com | High atom economy, simplified procedure, environmentally benign options. | May lack regioselectivity with unsymmetrical ketones. |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the aforementioned synthetic routes is highly dependent on the careful optimization of reaction parameters.

For Suzuki-Miyaura couplings , the choice of catalyst, ligand, base, and solvent is critical. While standard catalysts work for many substrates, the coupling of 2-pyridyl nucleophiles can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the slow rate of transmetalation. nih.gov Research has shown that catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands can be highly active for these specific couplings. nih.gov The screening of conditions for microwave-assisted Suzuki couplings has demonstrated that the choice of solvent and temperature can dramatically affect reaction times and yields, with procedures being optimized to achieve high yields in as little as 15 minutes with very low catalyst loading (0.5 mol%). mdpi.comsemanticscholar.org

In the Stille reaction , identifying the most effective catalyst and reaction conditions is key to maximizing yield and minimizing by-products. researchgate.net Different palladium catalysts and ligands may be screened to find the optimal system for the specific heteroaryl substrates involved.

For Hantzsch thiazole synthesis , optimization can involve screening different catalysts, solvents, and energy sources. Studies have shown that using silica-supported catalysts and employing microwave or ultrasonic irradiation can lead to higher yields, shorter reaction times, and milder, greener conditions compared to conventional heating. mdpi.com The systematic screening of solvents, temperature, and catalyst loading is a common strategy to identify the ideal conditions for a specific one-pot synthesis. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on the 2 Methoxy 5 Thiazoylpyridine Core

Rational Design of Structural Analogues

The rational design of analogues of 2-methoxy-5-thiazoylpyridine is a key strategy to optimize its properties. This approach relies on a thorough understanding of the structure-property relationships, including the electronic and steric effects of substituents on the pyridine (B92270) and thiazole (B1198619) rings, as well as the impact of isosteric replacements.

The introduction of various substituents onto the pyridine and thiazole rings can profoundly influence the molecule's electronic distribution, conformation, and potential for intermolecular interactions. The pyridine ring, being electron-deficient, can have its reactivity and basicity modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For instance, the placement of an EDG, such as an amino or alkoxy group, can increase the electron density of the ring, potentially affecting its binding affinity to biological targets. Conversely, an EWG, like a nitro or cyano group, will decrease the electron density, which can alter the molecule's metabolic stability and pharmacokinetic profile.

A systematic exploration of these substituent effects is crucial for the rational design of analogues with improved characteristics. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the impact of various substituents on the electronic properties of the this compound core, guiding the selection of synthetic targets. nih.gov

| Substituent (Position on Pyridine/Thiazole) | General Electronic Effect | Potential Impact on Molecular Properties |

|---|---|---|

| -NH2 (Pyridine) | Electron-Donating (Resonance) | Increased basicity, potential for hydrogen bonding |

| -NO2 (Pyridine) | Electron-Withdrawing (Resonance and Inductive) | Decreased basicity, altered metabolic profile |

| -Cl (Thiazole) | Electron-Withdrawing (Inductive) | Increased lipophilicity, potential for halogen bonding |

| -CH3 (Thiazole) | Electron-Donating (Inductive) | Increased lipophilicity, steric influence |

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to enhance desired properties while minimizing undesirable ones. In the context of the this compound scaffold, various isosteric modifications can be envisioned. The thiazole ring, for instance, could be replaced with other five-membered heterocycles such as oxazole, isoxazole, pyrazole (B372694), or thiophene. researchgate.net Each of these replacements would alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the resulting analogue.

Similarly, the pyridine ring could be substituted with other aromatic systems like pyrimidine, pyridazine, or even a phenyl ring, though the latter would significantly change the core's electronic nature. The choice of isostere depends on the specific properties being targeted. For example, replacing the thiazole with an oxadiazole has been shown to improve stability in some contexts.

| Original Moiety | Potential Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Thiazole | Oxazole | Modulation of hydrogen bonding and metabolic stability |

| Thiazole | Pyrazole | Introduction of a different hydrogen bond donor/acceptor pattern |

| Pyridine | Pyrimidine | Alteration of basicity and dipole moment |

| Methoxy (B1213986) group | Methylthio group | Modification of lipophilicity and metabolic profile |

Synthesis of N-Oxides and Other Heteroatom Modified Derivatives

The modification of heteroatoms within the this compound core offers another avenue for derivatization. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. Pyridine N-oxides can serve as versatile intermediates for further functionalization at the C2 and C6 positions.

Furthermore, the sulfur atom in the thiazole ring can potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone. These modifications would increase the polarity of the molecule and could introduce new hydrogen bonding capabilities, thereby influencing its solubility and biological interactions.

Preparation of Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to enantiomerically pure derivatives with potentially distinct biological activities. One approach involves the introduction of a chiral center on a substituent attached to either the pyridine or thiazole ring. For example, the methoxy group could be replaced by a chiral alkoxy group.

Alternatively, asymmetric synthesis methodologies can be employed to construct the heterocyclic core in an enantioselective manner, although this is a more complex undertaking. Another strategy is the resolution of a racemic mixture of a chiral derivative of this compound using techniques such as chiral chromatography or diastereomeric salt formation. The development of chiral derivatives is particularly relevant for applications in pharmacology, where stereochemistry often plays a critical role in drug-receptor interactions.

Incorporation into Polymeric Structures and Conjugated Systems

The this compound unit can be incorporated into polymeric structures to create materials with novel optical and electronic properties. For instance, it can be functionalized with polymerizable groups and subsequently copolymerized with other monomers to generate conjugated polymers. The electron-deficient nature of the pyridine ring and the electron-rich character of the thiazole ring make this scaffold an interesting building block for donor-acceptor type conjugated polymers. rsc.orgresearchgate.net

These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The solubility and processability of such polymers can be tailored by introducing flexible side chains onto the pyridine or thiazole rings. The example of poly[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene] highlights a strategy where alkoxy substituents are used to enhance the solubility of conjugated polymers. A similar approach could be applied to polymers incorporating the this compound unit.

Parallel Synthesis and Library Generation

To efficiently explore the chemical space around the this compound core, parallel synthesis and the generation of compound libraries are powerful tools. By employing combinatorial chemistry techniques, a large number of analogues can be synthesized and screened for desired properties in a high-throughput manner.

For example, a library of derivatives could be generated by reacting a common intermediate, such as a halogenated this compound, with a diverse set of building blocks through cross-coupling reactions like the Suzuki or Stille coupling. This approach allows for the systematic variation of substituents at specific positions on the scaffold, enabling a comprehensive investigation of structure-activity relationships (SAR). The use of solid-phase synthesis can further streamline the purification process and facilitate the generation of large libraries.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-Methoxy-5-thiazoylpyridine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the protons in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the precise assignment of each proton to its position on the pyridine (B92270) and thiazole (B1198619) rings, as well as the methoxy (B1213986) group.

¹³C NMR spectroscopy would provide complementary information by identifying the chemical environment of each carbon atom. The number of signals would indicate the number of unique carbon atoms, and their chemical shifts would provide clues about their hybridization and bonding.

Table 1: Predicted ¹H NMR Data for a Hypothetical Isomer of this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine-H3 | 7.0 - 7.2 | Doublet | 8.0 - 9.0 |

| Pyridine-H4 | 7.8 - 8.0 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |

| Pyridine-H6 | 8.2 - 8.4 | Doublet | 2.0 - 3.0 |

| Thiazole-H | 7.5 - 8.5 | Singlet or Doublet | Varies with isomer |

| Methoxy-H | 3.9 - 4.1 | Singlet | N/A |

Note: The predicted values are illustrative and would vary depending on the specific isomer and the solvent used for analysis.

Table 2: Predicted ¹³C NMR Data for a Hypothetical Isomer of this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 162 - 165 |

| Pyridine-C3 | 110 - 115 |

| Pyridine-C4 | 138 - 142 |

| Pyridine-C5 | 125 - 130 |

| Pyridine-C6 | 145 - 150 |

| Thiazole-C | 115 - 170 (range depends on isomer) |

| Methoxy-C | 53 - 56 |

Note: These are estimated chemical shift ranges and would require experimental verification.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

The fragmentation pattern observed in the mass spectrum would offer valuable insights into the molecule's structure. The cleavage of the molecule at specific bonds would generate characteristic fragment ions, helping to confirm the presence of the methoxypyridine and thiazole moieties.

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₉H₈N₂OS |

| Exact Mass | 192.0357 |

| Nominal Mass | 192 |

| Key Fragment Ions | Corresponding to the loss of CH₃, OCH₃, and cleavage of the pyridine-thiazole bond. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its various bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to construct an electron density map, from which the molecular structure can be resolved. This would confirm the connectivity of the pyridine and thiazole rings and the precise geometry of the entire molecule in the solid state. As of now, no public crystallographic data for this specific compound has been reported.

Theoretical and Computational Studies of 2 Methoxy 5 Thiazoylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of novel compounds like 2-Methoxy-5-thiazoylpyridine. Methods such as B3LYP and B3PW91, often paired with basis sets like 6-311G(d,p), are utilized to optimize the molecular geometry and compute a range of electronic properties. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interactions.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized over the electron-rich thiazole (B1198619) and methoxy-substituted pyridine (B92270) rings, while the LUMO would likely be distributed across the π-system, indicating potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to show negative potential, whereas the hydrogen atoms would exhibit positive potential.

Furthermore, various reactivity descriptors can be calculated from the HOMO and LUMO energies, providing quantitative measures of the molecule's chemical behavior. These descriptors help in understanding the molecule's potential role in chemical reactions and biological systems.

Table 1: Illustrative Calculated Electronic Properties for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity and solubility |

| Mulliken Charge on N (pyridine) | -0.45 e | Site for electrophilic attack |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific biological targets for this compound are not yet established, molecular docking and dynamics simulations are powerful in silico techniques to predict its potential interactions with proteins. These methods are instrumental in drug discovery for identifying and optimizing lead compounds.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a hypothetical or known protein target. Algorithms would then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score. This score is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein's active site residues.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. The radius of gyration (Rg) can also be monitored to assess the compactness of the complex. Stable RMSD values and minimal fluctuations in the binding site would suggest a stable and potentially effective interaction.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in establishing quantitative SAR (QSAR) models.

For this compound, a QSAR study would involve synthesizing a series of analogs with modifications at various positions (e.g., substituting the methoxy (B1213986) group, altering the substitution pattern on the thiazole ring) and measuring their biological activity against a specific target. A set of molecular descriptors for each analog would then be calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. This approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

Prediction of Spectroscopic Parameters

Computational chemistry provides reliable methods for predicting the spectroscopic parameters of molecules, which can be used to confirm their identity and structure. For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its infrared (IR) spectrum, can be calculated.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts. The calculated values are then often scaled and compared with experimental data. A good correlation between the theoretical and experimental spectra serves to validate the computed molecular structure.

Similarly, the vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. The calculated frequencies are typically scaled to account for systematic errors in the computational methods. By comparing the predicted spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands, providing a detailed understanding of the molecule's vibrational properties.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Illustrative Predicted Value | Illustrative Experimental Value |

|---|---|---|

| ¹H NMR (pyridine H) | 8.15 ppm | 8.10 ppm |

| ¹³C NMR (thiazole C) | 145.2 ppm | 144.8 ppm |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For this compound, which has a degree of rotational freedom around the single bond connecting the pyridine and thiazole rings, as well as the methoxy group, computational methods can be used to explore its conformational space. A Potential Energy Surface (PES) scan can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states.

The results of this analysis can be visualized as a conformational energy landscape, which maps the potential energy as a function of the rotational degrees of freedom. Understanding the energy landscape provides insights into the molecule's flexibility and the relative populations of its different conformations at a given temperature. This information is critical for understanding how the molecule might adapt its shape to fit into a protein binding site.

Exploration of Biological Activities and Receptor Interactions of 2 Methoxy 5 Thiazoylpyridine and Its Derivatives

Investigation of Receptor Binding Affinities

Comprehensive searches for direct binding affinity data of 2-methoxy-5-thiazoylpyridine for nicotinic acetylcholine (B1216132), dopamine (B1211576) D2 and D3, or serotonin-3 (5-HT3) receptors have not yielded specific results for this compound. However, the pharmacological profiles of related compounds containing either a methoxy-pyridine or a thiazole (B1198619) moiety can offer clues to its potential interactions.

Potential for Nicotinic Acetylcholine and Serotonin-3 (5-HT3) Receptor Interaction: Currently, there is a lack of specific research data on the binding affinities of this compound or its close derivatives with nicotinic acetylcholine receptors (nAChRs) or serotonin-3 (5-HT3) receptors. Thiazole and pyridine (B92270) rings are present in various biologically active compounds, and their potential to interact with a wide range of receptors is recognized. researchgate.net However, without direct experimental evidence, any potential interaction of this compound with nAChRs and 5-HT3 receptors remains speculative.

Enzymatic Inhibition Studies

One of the tested compounds, 2-amino-4-(4-chlorophenyl)thiazole, showed potent inhibition against hCA I with a Ki of 0.008 µM. Another derivative, 2-amino-4-(4-bromophenyl)thiazole, was the most effective inhibitor against hCA II, AChE, and BChE, with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. These findings indicate that the thiazole scaffold is a promising framework for the development of enzyme inhibitors.

| Compound | Target Enzyme | Inhibition Constant (Ki) in µM |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| AChE | 0.129 ± 0.030 | |

| BChE | 0.083 ± 0.041 |

In Vitro Cellular Assays for Pharmacological Target Validation

In the context of antihypertensive activity, while direct in vitro cellular assays for this compound are not documented, studies on various thiazole and pyridine derivatives have shown promising results.

One study investigated a series of thiazole derivatives bearing a pyrazole (B372694) moiety for their α-blocking activity, a mechanism relevant to antihypertensive effects. Several of these compounds exhibited significant antihypertensive activity, with two compounds, 5m (2,6-dichloro substitution) and 5l (4-methoxy substitution), demonstrating greater potency than the reference drug Minoxidil. The IC50 values, which represent the concentration required to inhibit 50% of the response, highlight the potential of these derivatives.

| Compound | Substitution Pattern | Antihypertensive Activity (IC50 in µg/cm³) |

|---|---|---|

| 5m | 2,6-dichloro | 3.91 |

| 5l | 4-methoxy | 4.17 |

| Minoxidil (Reference) | - | Potent |

| 5e | 2,4-dichloro | 23.34 |

| 5c | 2-methoxy | 12.65 |

Another line of research has focused on thiazolo[3,2-a]pyridine derivatives, which have also been evaluated for their potential antihypertensive effects. These studies further underscore the potential of the broader class of thiazolylpyridine compounds in the development of new antihypertensive agents.

Mechanistic Studies of Biological Pathways

Specific mechanistic studies detailing the biological pathways affected by this compound are currently unavailable. However, based on the observed activities of related derivatives, some potential mechanisms can be inferred.

The antihypertensive effects of certain thiazole derivatives, as noted in the α-blocking activity study, suggest a mechanism involving the antagonism of α-adrenergic receptors. nih.gov This pathway is a well-established target for antihypertensive drugs, leading to vasodilation and a reduction in blood pressure. cvpharmacology.commedbullets.com

The general mechanism for many antihypertensive agents involves reducing blood volume, decreasing systemic vascular resistance, or lowering cardiac output. cvpharmacology.com Thiazide-like diuretics, for example, primarily act by inhibiting the Na+/Cl− cotransporter in the kidneys, leading to decreased extracellular fluid volume and subsequently, reduced blood pressure. nih.govnih.gov While it is unknown if this compound or its derivatives act via this pathway, it represents a common mechanism for compounds with diuretic and antihypertensive properties. Further research is necessary to elucidate the specific biological pathways modulated by this compound.

Advanced Materials Science Applications of 2 Methoxy 5 Thiazoylpyridine and Its Derivatives

Applications in Organic Electronics

The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules to create lightweight, flexible, and cost-effective electronic devices. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors used. The donor-acceptor (D-A) structure is a fundamental design concept in this field, and 2-Methoxy-5-thiazoylpyridine embodies this principle, with the methoxy-pyridine unit acting as the electron donor and the thiazole (B1198619) unit as the electron acceptor.

Development of Organic Light-Emitting Diode (OLED) Components

In Organic Light-Emitting Diodes (OLEDs), the efficiency and color of the emitted light are determined by the properties of the organic materials used in the emissive layer and charge-transporting layers. Pyridine (B92270) derivatives are well-regarded as effective electron transporting materials (ETMs) in OLEDs, a role that helps to improve current efficiency, external quantum efficiency, and the thermal stability of the devices. rsc.org The electron-deficient nature of the pyridine ring facilitates the injection and transport of electrons.

The 2-methoxy substitution on the pyridine ring in this compound can further modulate these properties. The methoxy (B1213986) group is an electron-donating group, which can influence the energy levels of the molecule. mdpi.com This strategic substitution can be used to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level to better match the work function of the cathode, thereby reducing the electron injection barrier. Furthermore, the presence of the thiazole moiety, a known fluorophore, suggests that derivatives of this compound could also be explored as emissive materials. Thiazole-based fluorophores have been investigated for their promising applications in white organic light-emitting devices. researchgate.net

| Related Compound Type | Role in OLEDs | Key Properties | Reference |

| Pyridine Derivatives | Electron Transporting Material (ETM) | High electron mobility, good thermal stability | rsc.org |

| Thiazole-based Fluorophores | Emissive Material | High fluorescence quantum yield | researchgate.net |

| Pyrene-Benzimidazole Hybrids | Blue Emitters | Reduced π-π stacking, pure blue emission | nih.gov |

Role in Organic Photovoltaics (OPV)

Organic photovoltaics (OPVs), or organic solar cells, rely on the efficient generation and separation of excitons (electron-hole pairs) at the interface between electron-donating and electron-accepting organic materials. The thiazole unit, being electron-deficient, has been effectively incorporated into both donor and acceptor materials for OPVs. researchgate.net Its inclusion can lead to wide-bandgap polymer donors with deep HOMO (Highest Occupied Molecular Orbital) levels, which is beneficial for achieving larger open-circuit voltages in solar cells. nankai.edu.cn

The combination of the electron-accepting thiazole with the electron-donating methoxy-pyridine in this compound suggests its potential utility as a component in the active layer of OPVs. Derivatives could be designed to function as either donor or acceptor materials, or even as a component in ternary blend solar cells to enhance performance. The methoxy group can enhance the electron-donating character and influence the molecular packing, which is crucial for efficient charge transport. mdpi.com Research on thiazole-containing heterocycles has demonstrated their ability to optimize molecular aggregation and active layer morphology, leading to excellent photovoltaic performance. researchgate.net

| Thiazole-Containing Material | Application in OPVs | Power Conversion Efficiency (PCE) | Reference |

| PBDT-oTz (Polymer Donor) | Donor Material | 15.02% | nankai.edu.cn |

| PSZ (Polymer Donor) | Donor Material in Ternary Cell | 17.4% | hep.com.cn |

| Thiazolo[5,4-d]thiazole Derivatives | Hole-Selective Layer | Enhanced PSC performance | acs.org |

Fabrication of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Thiazole and its fused derivatives, such as thiazolothiazole, have been investigated as n-type semiconductors for OFETs, demonstrating high electron mobilities. researchgate.netresearchgate.net This is attributed to the electron-deficient nature of the thiazole ring, which facilitates electron transport.

The pyridine moiety in this compound can also contribute to n-type behavior. A copolymer based on thiadiazolo[3,4-c]pyridine has been synthesized and shown to have a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹. nih.gov By combining these two electron-deficient moieties, derivatives of this compound could be engineered to be high-performance n-type or even ambipolar semiconductors. The methoxy group can play a role in tuning the energy levels and influencing the solid-state packing, which directly impacts charge transport. researchgate.net

| Thiazole/Pyridine-Based Material | Device Type | Charge Carrier Mobility | Reference |

| Thiazole Oligomers with Trifluoromethylphenyl Groups | n-type OFET | 1.83 cm²/Vs | researchgate.net |

| Thiazole−Thiazolothiazole Derivatives | n-type OFET | 0.12 cm² V⁻¹ s⁻¹ | researchgate.net |

| Thiadiazolo[3,4-c]pyridine Copolymer | OFET | 1.92 x 10⁻² cm² V⁻¹ s⁻¹ (hole mobility) | nih.gov |

Functional Materials for Sensing Applications

The pyridine and thiazole rings are both known to be effective functionalities in chemical sensors. The nitrogen atom in the pyridine ring can act as a binding site for metal ions and protons, leading to changes in the optical or electronic properties of the molecule. Similarly, the thiazole ring can participate in interactions with various analytes.

Derivatives of this compound could be functionalized to create selective sensors for a range of targets. For instance, the introduction of specific binding sites could lead to chemosensors for metal ions like Fe³⁺ or for detecting explosive compounds like picric acid, as has been demonstrated with other pyridine and benzothiazole (B30560) functionalized fluorophores. researchgate.net The inherent fluorescence of the thiazole moiety provides a potential signal transduction mechanism. Upon binding of an analyte, changes in the fluorescence intensity or wavelength could be observed. The methoxy group could also be modified to introduce further functionality or to fine-tune the sensing properties. The development of pyridine-thiazole hybrid molecules has already shown promise in various biological sensing and imaging applications. mdpi.com

Self-Assembly and Supramolecular Chemistry

The ability of molecules to self-assemble into well-ordered structures is crucial for the performance of many organic electronic devices. The structure of this compound contains several features that can drive self-assembly through non-covalent interactions.

The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, and it can participate in hydrogen bonding interactions with suitable donor molecules. preprints.orgrsc.org This can be used to direct the formation of specific supramolecular structures. Furthermore, both the pyridine and thiazole rings are aromatic and can engage in π-π stacking interactions. researchgate.netresearchgate.net These interactions are critical for achieving the close intermolecular packing required for efficient charge transport in organic semiconductors.

The methoxy group can also influence the self-assembly process. It can affect the planarity of the molecule and introduce steric effects that can be used to control the packing arrangement. researchgate.net By carefully designing derivatives of this compound, it should be possible to control the self-assembly process to create materials with desired morphologies and electronic properties. The study of crystal engineering with pyrazolyl-thiazole derivatives has highlighted the important role of π-stacking and other non-covalent interactions in directing the solid-state structure. rsc.org

Methodological Advancements and Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of 2-methoxy-5-thiazoylpyridine and its analogs, several green approaches can be envisioned, drawing from established methods for thiazole (B1198619) and pyridine (B92270) ring synthesis. bepls.com

Key green strategies applicable to the synthesis of pyridyl-thiazole derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less hazardous solvents. nih.gov For instance, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be accelerated under microwave irradiation.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol (B145695), or ionic liquids is a cornerstone of green chemistry. The synthesis of certain thiazole derivatives has been successfully demonstrated in water, eliminating the need for hazardous organic solvents. bepls.com

Catalyst-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal. Some modern methods for constructing thiazole rings proceed efficiently without a catalyst, reducing both cost and environmental hazard. bepls.com

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently greener due to reduced waste, lower energy consumption, and simplified purification processes. One-pot synthesis of Hantzsch thiazole derivatives is a prime example of this approach. bepls.com

Table 1: Comparison of Green Chemistry Approaches for Pyridyl-Thiazole Synthesis

| Approach | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. | Requires specialized equipment, potential for localized overheating. |

| Use of Greener Solvents | Reduced environmental impact, improved safety. | Solute compatibility can be a challenge, may require higher temperatures. |

| Catalyst-Free Reactions | Avoids toxic and expensive catalysts, simplifies purification. | May require harsher reaction conditions, not applicable to all transformations. |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Can be challenging to optimize, may lead to complex product mixtures. |

Application of Flow Chemistry in Production and Derivatization

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com For the production of this compound and its derivatives, flow chemistry presents several opportunities. nih.gov

The synthesis of complex heterocyclic compounds, including those with pyridine and thiazole moieties, can be challenging and sometimes hazardous in traditional batch reactors. mdpi.com Flow chemistry mitigates many of these risks by using small reactor volumes, which allows for better control over reaction parameters such as temperature and pressure. mdpi.com This enhanced control can lead to higher yields, improved purity, and safer handling of reactive intermediates. nih.gov

A notable application of flow chemistry is in the multistep synthesis of active pharmaceutical ingredients (APIs). mdpi.com For example, the continuous flow synthesis of building blocks for drugs like Osimertinib, which features a substituted pyridine core, demonstrates the power of this technology in producing complex heterocyclic compounds efficiently and safely. nih.gov This approach could be readily adapted for the large-scale production of this compound.

Furthermore, the derivatization of the this compound core could be streamlined using flow chemistry. By passing the core molecule through a series of reactors with different reagents, a library of derivatives could be generated rapidly and efficiently. rsc.org This automated approach accelerates the drug discovery process by quickly providing a diverse range of compounds for biological screening.

Table 2: Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Benefit in Synthesis and Derivatization |

|---|---|

| Enhanced Safety | Smaller reaction volumes reduce the risk of thermal runaways and allow for the safe handling of hazardous reagents. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purity. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production without re-optimization. |

| Automation | Enables the rapid and automated synthesis of compound libraries for screening and optimization. |

| Integration of Steps | Multiple reaction steps can be performed sequentially without the need for isolation and purification of intermediates. mdpi.com |

High-Throughput Screening in Materials and Biological Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands to millions of compounds for a specific biological activity or physical property. nih.govdrugtargetreview.com For a novel scaffold like this compound, HTS is the primary method for identifying potential therapeutic applications.

Libraries of this compound derivatives can be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify "hits" with desired activities. drugtargetreview.com Given that pyridyl-thiazole hybrids have shown promise as anticancer and antimicrobial agents, HTS campaigns targeting these areas would be a logical starting point. arabjchem.orgusp.br

The process of HTS involves several key stages:

Assay Development: A robust and sensitive assay is designed to measure the desired biological activity. This could be, for example, the inhibition of a specific enzyme or the killing of cancer cells.

Library Screening: The library of this compound derivatives is tested in the assay using automated robotic systems.

Hit Identification and Validation: Compounds that show activity in the initial screen are identified as "hits" and are then re-tested to confirm their activity and rule out false positives.

Lead Optimization: Confirmed hits are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of lead compounds.

Beyond biological applications, HTS can also be employed in materials discovery to screen for compounds with interesting photophysical or electronic properties.

Table 3: Potential HTS Campaigns for this compound Derivatives

| Target Area | Example Assay | Potential Application |

|---|---|---|

| Oncology | Cell viability assays against various cancer cell lines (e.g., MCF-7, HepG2). arabjchem.org | Anticancer therapeutics. |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. | Antimicrobial agents. |

| Neuroscience | Receptor binding assays for CNS targets. | Neurological drugs. |

| Inflammation | Enzyme inhibition assays for inflammatory targets (e.g., COX enzymes). | Anti-inflammatory drugs. |

| Materials Science | Fluorescence spectroscopy to identify compounds with unique emission spectra. | Organic light-emitting diodes (OLEDs) or fluorescent probes. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling the rapid design and optimization of new molecules with desired properties. nih.gov For the this compound scaffold, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can be trained on large datasets of known molecules to design novel this compound derivatives with predicted high activity against a specific biological target.

Predictive Modeling: ML models can be built to predict the biological activity, physicochemical properties, and toxicity of virtual this compound analogs, allowing for the prioritization of the most promising compounds for synthesis.

Retrosynthetic Analysis: AI tools can assist chemists in designing efficient synthetic routes to target molecules by proposing a series of reactions to disconnect the molecule into readily available starting materials. synthiaonline.com

Reaction Optimization: ML algorithms can be used to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of the synthesized compounds. nih.gov

The integration of AI and ML with automated synthesis platforms, such as those used in flow chemistry, creates a closed-loop system for accelerated discovery. In this "self-driving laboratory," AI designs new molecules, robotic systems synthesize and test them, and the results are fed back to the AI to refine its models and design the next generation of compounds.

Table 4: Applications of AI and Machine Learning in the Development of this compound Derivatives

| Application | Description |

|---|---|

| ***De Novo* Design** | Generative models propose novel molecular structures with desired properties. |

| Predictive Modeling | Machine learning algorithms predict the activity and properties of virtual compounds. |

| Retrosynthetic Analysis | AI suggests efficient synthetic routes to target molecules. |

| Reaction Optimization | Machine learning predicts the optimal conditions for chemical reactions. |

| "Self-Driving" Laboratories | Integration of AI with automated synthesis and testing for accelerated discovery cycles. |

Emerging Roles in Interdisciplinary Research Fields

The unique structural features of this compound, combining the electron-donating methoxy (B1213986) group with the electron-withdrawing thiazole and pyridine rings, make it an attractive scaffold for a variety of interdisciplinary applications beyond traditional medicinal chemistry.

Materials Science: The conjugated π-system of the pyridyl-thiazole core suggests potential applications in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The methoxy group can be used to tune the electronic properties of the molecule.

Chemical Biology: Functionalized this compound derivatives could be developed as chemical probes to study biological processes. For example, a fluorescently labeled derivative could be used to visualize a specific protein or cellular structure.

Agrochemicals: The pyridine and thiazole heterocycles are present in many commercially successful pesticides and herbicides. The insecticidal potential of this compound derivatives could be explored for applications in agriculture. nih.gov

Catalysis: The nitrogen and sulfur atoms in the thiazole and pyridine rings can act as ligands for metal catalysts. Novel catalysts based on the this compound scaffold could be developed for a variety of organic transformations.

The continued exploration of this versatile compound and its derivatives at the interface of chemistry, biology, and materials science is likely to uncover new and exciting applications in the years to come.

Q & A

Q. What are the optimal conditions for synthesizing 2-Methoxy-5-thiazoylpyridine and its intermediates?

The synthesis of this compound intermediates, such as 5-amino-2-methoxypyridine, involves reducing 2-methoxy-5-nitropyridine. A typical procedure uses 50% methanol, iron powder, and acetic acid under reflux for 4 hours, followed by basification with 20% NaOH and vacuum distillation (yield ~70%) . Key parameters include:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | Fe powder, CH₃COOH, MeOH, reflux | Nitro → Amino group conversion |

| Purification | Vacuum distillation (140–142°C, 3.33–3.60 kPa) | Isolation of 5-amino-2-methoxypyridine |

Modifications in solvent ratios or reducing agents (e.g., catalytic hydrogenation) may improve yield and purity.

Q. How should researchers handle this compound to ensure safety in the lab?

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (R36/37/38) .

- Ventilation: Use fume hoods to avoid inhalation of irritants.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid: Rinse eyes with water for 15 minutes (S26) and seek medical attention if exposed .

Q. What analytical methods are recommended for initial purity assessment?

- HPLC: Use ≥98% purity standards (similar to protocols in ) for quantification.

- TLC: Monitor reaction progress using silica gel plates and UV visualization.

- Melting Point: Compare observed values with literature data to confirm identity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound derivatives?

- Software Tools: Use SHELXL for small-molecule refinement and SHELXE for experimental phasing of high-resolution data. SHELX programs are robust for handling twinned crystals or weak diffraction .

- Validation: Cross-check with CIF files and databases (e.g., Cambridge Structural Database) to resolve bond-length/angle discrepancies.

- Example: For thiazolo-pyridine derivatives, refine hydrogen bonding networks using Olex2 or Mercury to resolve packing ambiguities .

Q. What strategies improve regioselectivity in modifying the thiazole ring of this compound?

- Substitution Reactions: Use nucleophiles (amines, thiols) under basic conditions (e.g., K₂CO₃/DMF) to target the thiazole’s electrophilic positions .

- Oxidation/Reduction:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | m-CPBA | Sulfoxide/sulfone formation |

| Reduction | NaBH₄/LiAlH₄ | Thiazolidine derivatives |

- Computational Guidance: DFT calculations predict reactive sites, minimizing byproduct formation .

Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays?

- Dose-Response Curves: Use triplicate measurements and statistical tools (e.g., GraphPad Prism) to validate IC₅₀ values.

- Control Experiments: Rule out nonspecific binding via thermal shift assays or counter-screens against related enzymes.

- Structural Analogues: Compare with thiazolo[2,3-c]pyridines (Table I, ) to identify critical pharmacophores .

Q. What methodologies characterize the ecological impact of this compound?

- PBT Assessment: Use OECD 117 (log P measurement) and QSAR models to estimate persistence/bioaccumulation.

- Toxicity Profiling: Conduct Daphnia magna or algae growth inhibition tests, noting that current data gaps require extrapolation from structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.